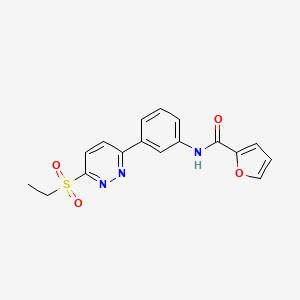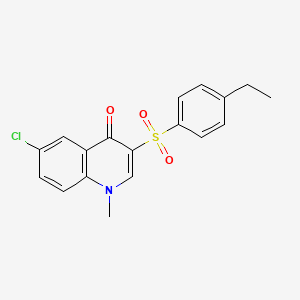
6-chloro-3-((4-ethylphenyl)sulfonyl)-1-methylquinolin-4(1H)-one
カタログ番号 B2683172
CAS番号:
899215-19-1
分子量: 361.84
InChIキー: WAURFKNRBOOMFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Organic Synthesis and Catalysis
- Catalytic Applications : A study demonstrated the use of sulfonic acid-based ionic liquids as efficient catalysts for the synthesis of polyhydroquinoline derivatives through a one-pot condensation process. This method highlights the potential of similar sulfonyl-containing compounds in facilitating organic synthesis reactions under solvent-free conditions, providing a clean, efficient, and environmentally friendly approach to synthesizing complex organic molecules (Heravi et al., 2010).
Pharmaceutical Chemistry
- Anticancer Activity : Research into quinazolin-4-amine derivatives, similar in structure to the compound , identified certain derivatives as potent apoptosis inducers and anticancer agents. These compounds were found to have high blood-brain barrier penetration, suggesting the potential of sulfonyl-containing quinoline derivatives in developing treatments for brain-related cancers (Sirisoma et al., 2009).
Chemical Biology
- Enzyme Inhibition : Isoquinolinesulfonamides, which share functional groups with the compound of interest, were identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This suggests that related compounds could be designed as selective inhibitors for these kinases, offering potential therapeutic targets for diseases mediated by these enzymes (Hidaka et al., 1984).
Material Science
- Sensor Development : In a different context, quinoline derivatives have been explored for their application in sensor technology. A study on a fluorescent probe for detecting dithiothreitol indicates the versatility of quinoline-based compounds in developing sensitive and selective sensors for biological and chemical analyses (Sun et al., 2018).
特性
IUPAC Name |
6-chloro-3-(4-ethylphenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-3-12-4-7-14(8-5-12)24(22,23)17-11-20(2)16-9-6-13(19)10-15(16)18(17)21/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAURFKNRBOOMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-((4-ethylphenyl)sulfonyl)-1-methylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2683089.png)
![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2683093.png)
![4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2683094.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)

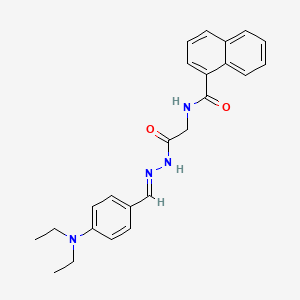
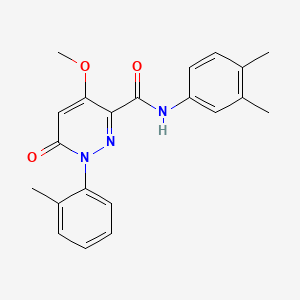
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683106.png)
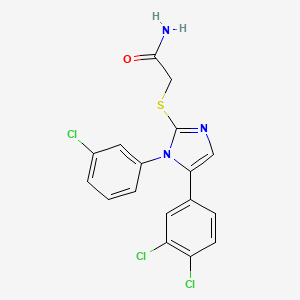
![[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2683109.png)
